N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. It may also include the class of compounds it belongs to and its potential uses .
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or from other compounds. It would also include the conditions required for the synthesis .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and Mass Spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, the conditions required for these reactions, and the products formed .Physical and Chemical Properties Analysis
This would involve studying the physical properties of the compound like melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-cyclohexyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-29-20-9-10-21-17(13-20)12-18(22(27)25-21)15-26(19-7-3-2-4-8-19)23(28)16-6-5-11-24-14-16/h5-6,9-14,19H,2-4,7-8,15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIIWRKVMMRZLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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